molecular formula C14H22N2 B1522052 (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine CAS No. 477600-69-4

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Cat. No. B1522052
M. Wt: 218.34 g/mol
InChI Key: NVKDDQBZODSEIN-GXTWGEPZSA-N
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Description

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine, also known as (3S,4S)-1-benzylpiperidine, is an organic compound that has been used in a variety of scientific research applications. It is an important intermediate for the synthesis of a variety of compounds, including drugs, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

(3S,4S)-1-benzylpiperidine has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including drugs, and has been studied for its biochemical and physiological effects. It has also been used in the synthesis of peptides and peptidomimetics, and has been studied for its potential use as a drug delivery vehicle.

Mechanism Of Action

The mechanism of action of (3S,4S)-1-benzylpiperidine is not well understood. However, it is known that it binds to a variety of proteins, including cytochrome P450 enzymes, and has been shown to inhibit the activity of certain enzymes. It has also been shown to interact with a variety of receptors, including opioid receptors, and has been shown to modulate the activity of certain neurotransmitters.

Biochemical And Physiological Effects

(3S,4S)-1-benzylpiperidine has been studied for its biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, including cytochrome P450 enzymes, and has been shown to interact with a variety of receptors, including opioid receptors. It has also been shown to modulate the activity of certain neurotransmitters, including dopamine and serotonin.

Advantages And Limitations For Lab Experiments

(3S,4S)-1-benzylpiperidine has several advantages and limitations for laboratory experiments. One of the main advantages is its high solubility in a variety of solvents, which makes it easy to work with in the laboratory. It also has a low toxicity and is relatively stable, making it an ideal compound for use in laboratory experiments. However, it is a racemic mixture, which can make it difficult to separate the two enantiomers, and it is not as efficient as other compounds for certain applications.

Future Directions

There are a number of potential future directions for (3S,4S)-1-benzylpiperidine. It could be used in the development of new drugs and drug delivery systems, as well as in the development of peptides and peptidomimetics for use in medical applications. It could also be used in the study of biochemical and physiological processes, as well as in the development of new analytical techniques. Finally, it could be used in the development of new catalysts for organic synthesis.

properties

IUPAC Name

(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKDDQBZODSEIN-GXTWGEPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1NC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN(C[C@H]1NC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-benzyl-4-methyl-piperidin-3-one (2.3 grams, 11.5 mmol), prepared by the methods of Iorio, M. A. and Damia, G., Tetrahedron, 26, 5519 (1970) and Grieco et al., Journal of the American Chemical Society, 107, 1768 (1985), (modified using 5% methanol as a co-solvent), both references are incorporated by reference in their entirety, dissolved in 23 mL of 2 M methylamine in tetrahydrofuran was added 1.4 mL (23 mmol) of acetic acid and the resulting mixture stirred in a sealed tube for 16 hours at room temperature. Triacetoxy sodium borohydride (4.9 grams, 23 mmol) was added and the new mixture stirred at room temperature in a sealed tube for 24 h, at which time, the reaction was quenched upon addition of 1 N sodium hydroxide (50 mL). The reaction mixture was then extracted 3×80 mL with ether, the combined ether layers dried over sodium sulfate (Na2SO4) and concentrated to dryness in vacuo affording 1.7 grams (69%) of the title compound as a white solid. LRMS: 219.1 (M+1).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Triacetoxy sodium borohydride
Quantity
4.9 g
Type
reactant
Reaction Step Four
Quantity
23 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
69%

Synthesis routes and methods II

Procedure details

The reduction of cis-(1-benzyl-4-methyl-piperidin-3-yl)-carbamic acid methyl ester was performed by charging 2 grams substrate (1 equiv., 7.62 mmol) to a solution of 20 ml THF (10 volumes) and 15.2 ml 1 M LAH in THF (2 equiv., 15.2 mmol). The addition was performed at a rate so that the temperature reached 30°-40° C. and then the reaction was allowed to cool to 20° C. The reaction was worked up by quenching with 40 ml Rochelle Salt (20 volumes) to a temperature of 35° C. and then extracting the product 2 times into 20 ml methylene chloride (10 volumes). The filtrate was then concentrated to a clear and colorless oil. (90% yield). Note that the starting material needs to be clean in order for this reaction to proceed in high yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
15.2 mmol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a stirred solution of the product from Method E (3.81 grams/0.019 mol) and 38 mL of 2.0 M methylamine in THF was added 2.2 mL of acetic acid and the resulting mixture stirred at room temperature for 1.5 hours. Triacetoxysodiumborohydride (NaB(OAc)3H) (7.94 grams/0.038 mol) was added as a solid and the new mixture stirred at room temperature for 18 hours. The reaction was quenched with 2 N hydrochloric acid and the pH adjusted to 1. The reaction mixture was washed two times with ether, the aqueous layer then adjusted to pH of 12 with 6 N sodium hydroxide (aq) and extracted three times with dichloromethane The combined dichloromethane layers were dried over Na2SO4, filtered and evaporated to dryness in vacuo affording 3.51 grams (87.75%) of the title compound as dark yellow oil. LRMS: 219.1 (M+1).
[Compound]
Name
product
Quantity
3.81 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Triacetoxysodiumborohydride
Quantity
7.94 g
Type
reactant
Reaction Step Two
Yield
87.75%

Synthesis routes and methods IV

Procedure details

At about 0° C., lithium aluminum hydride (3.6 g, 92.8 mmol, 5.00 equiv.) was added in several batches to a solution of methyl 1-benzyl-4-methylpiperidin-3-yl-carbamate (5.0 g, 18.1 mmol, 1.00 equiv.) in tetrahydrofuran (100 mL). The resulting solution was heated at reflux for about 16 hours, and then water (10 mL) was added. The mixture was filtered, and the resulting filtrate was concentrated in vacuo to give a crude residue that was then purified by silica gel column chromatography (dichloromethane/methanol (20:1)) to afford the title product as a yellow oil (3.0 g; yield=72%). 1H NMR (300 MHz, CDCl3) δ: 7.20-7.38 (m, 5H), 3.58 (d, J=13.2 Hz, 1H), 3.48 (d, J=13.2 Hz, 1H), 2.60-2.82 (m, 2H), 2.46 (br s, 1H), 2.34 (s, 3H), 2.02-2.22 (m, 2H), 2.64-2.84 (m, 2H), 1.45-1.58 (m, 2H), 0.97 (d, J=6.9 Hz, 3H). LC-MS: m/z=219 (M+H)+.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine
Reactant of Route 2
Reactant of Route 2
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine
Reactant of Route 3
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine
Reactant of Route 4
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine
Reactant of Route 5
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine
Reactant of Route 6
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Citations

For This Compound
1
Citations
Z Zhan, Z Xu, S Yu, J Feng, F Liu, P Yao… - Advanced Synthesis …, 2022 - Wiley Online Library
Tofacitinib is an oral protein tyrosine kinase inhibitor approved for the treatment of rheumatoid arthritis, active psoriatic arthritis and ulcerative colitis. Its efficient production remains a …
Number of citations: 5 onlinelibrary.wiley.com

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